molecular formula C22H33NO5 B114801 [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate CAS No. 152504-55-7

[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate

Cat. No.: B114801
CAS No.: 152504-55-7
M. Wt: 391.5 g/mol
InChI Key: AGAFCHCRTOREFD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in the reactions involving diisovaleryl tert-butalone include beta-cyclodextrin, which forms inclusion complexes with the compound to improve its stability and release pattern . The reaction conditions often involve the use of cellulosic polymers and hydrogels to control the release rate and sustain the compound’s activity .

Major Products Formed: The major products formed from the reactions of diisovaleryl tert-butalone depend on the specific reagents and conditions used. For example, when incorporated into cellulose acetate butyrate as a beta-cyclodextrin inclusion complex, the release pattern approximates Higuchi’s expression for a monolithic matrix system .

Comparison with Similar Compounds

[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be compared to other similar compounds, such as isovaleryl sucrose esters, which have been identified as having potential antitumor effects .

List of Similar Compounds:

This compound stands out due to its unique structure and potential applications in pharmaceuticals and materials science. Its ability to form stable inclusion complexes and sustain release makes it a valuable compound for various scientific research applications.

Properties

CAS No.

152504-55-7

Molecular Formula

C22H33NO5

Molecular Weight

391.5 g/mol

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate

InChI

InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3

InChI Key

AGAFCHCRTOREFD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C

Synonyms

diisovaleryl tert-butalone

Origin of Product

United States

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